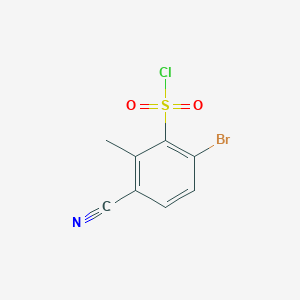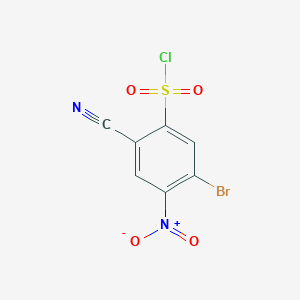
5-Bromo-2-cyano-4-nitrobenzenesulfonyl chloride
Descripción general
Descripción
5-Bromo-2-cyano-4-nitrobenzenesulfonyl chloride is a chemical compound with the following properties:
- IUPAC Name : 5-bromo-2-cyano-4-nitrobenzenesulfonyl chloride
- Molecular Formula : C<sub>7</sub>H<sub>2</sub>BrClN<sub>2</sub>O<sub>4</sub>S
- Molecular Weight : 300.52 g/mol
- Appearance : Solid compound
- Storage Temperature : Ambient temperature
- Safety Information :
- Hazard Statements : H314 (Causes severe skin burns and eye damage)
- Precautionary Statements : P271 (Use only outdoors or in a well-ventilated area), P260 (Do not breathe dust or fumes), P280 (Wear protective gloves/eye protection)
- Signal Word : Danger
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-cyano-4-nitrobenzenesulfonyl chloride consists of a benzene ring with substituents. The bromine, cyano, and nitro groups are attached to the benzene ring, and the sulfonyl chloride functional group is also present. The arrangement of atoms and bonds determines its reactivity and properties.
Chemical Reactions Analysis
While specific reactions involving this compound were not explicitly documented in the retrieved papers, we can infer potential reactions based on its functional groups:
- Nucleophilic Substitution : The sulfonyl chloride group can undergo nucleophilic substitution reactions.
- Aromatic Substitution : The bromine and nitro groups make it susceptible to electrophilic aromatic substitution reactions.
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 86-88°C
- Solubility : Soluble in organic solvents
- Appearance : Solid, likely crystalline
- Melting Point : Not specified in the retrieved data
Safety And Hazards
- Corrosive : The compound can cause severe skin burns and eye damage.
- Handling Precautions : Use protective equipment (gloves, eye protection) and work in a well-ventilated area.
- Disposal : Follow proper disposal procedures for hazardous chemicals.
Direcciones Futuras
Further research is needed to explore the compound’s applications, potential derivatives, and novel reactions. Investigating its biological activity or catalytic properties could lead to exciting developments.
Please note that the information provided here is based on available data, and additional studies may yield more insights. For a more detailed analysis, consult peer-reviewed literature and scientific databases1.
Propiedades
IUPAC Name |
5-bromo-2-cyano-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O4S/c8-5-2-7(16(9,14)15)4(3-10)1-6(5)11(12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQISKZXRAKSJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyano-4-nitrobenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1415541.png)
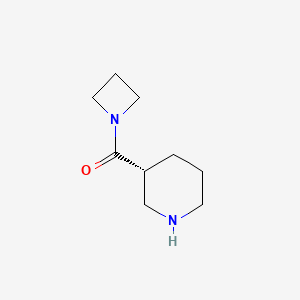
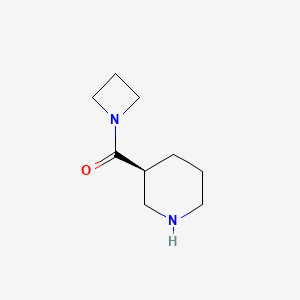
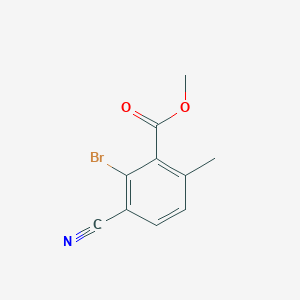
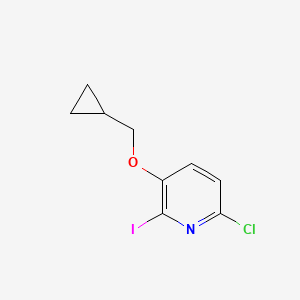
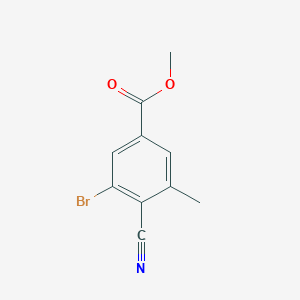
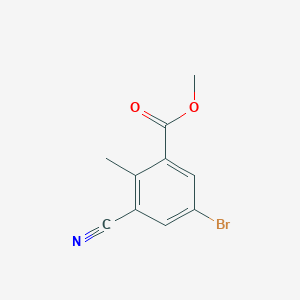
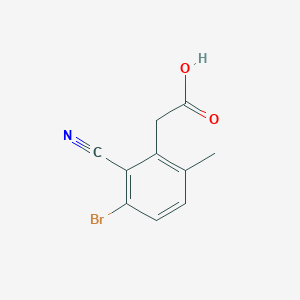
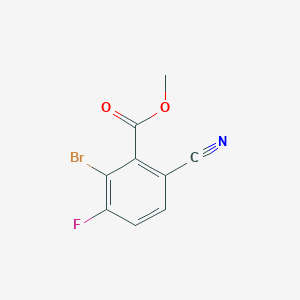
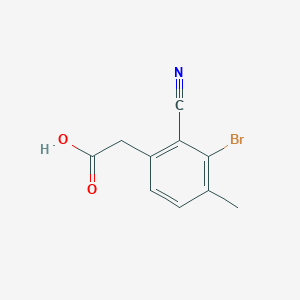
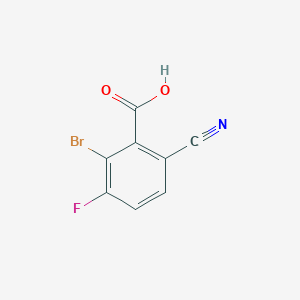
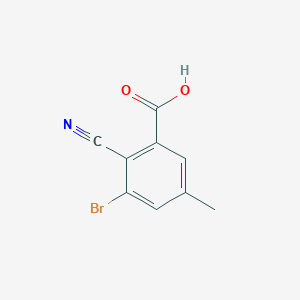
![N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine](/img/structure/B1415562.png)
